molecular formula C16H28N2O6 B15296659 2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid

2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid

Cat. No.: B15296659
M. Wt: 344.40 g/mol
InChI Key: NOSKITKFSSMMRP-LLVKDONJSA-N
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Description

2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is a compound that features a piperazine ring substituted with tert-butoxycarbonyl (BOC) groups. The BOC group is commonly used as a protecting group for amines in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid typically involves the protection of piperazine with BOC groups. This can be achieved by reacting piperazine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with slight heating.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions would depend on the specific functional groups introduced or modified during the reaction process.

Mechanism of Action

The mechanism of action of 2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid involves its role as a protecting group in organic synthesis. The BOC groups protect the amine functionalities during chemical reactions, preventing unwanted side reactions. Upon completion of the desired transformations, the BOC groups can be removed under acidic conditions, revealing the free amine groups for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2R)-1,4-bis[(tert-butoxy)carbonyl]piperazin-2-yl]acetic acid is unique due to its dual BOC protection on the piperazine ring, which provides enhanced stability and selectivity during synthetic transformations. This makes it particularly valuable in the synthesis of complex molecules where selective protection and deprotection are crucial.

Properties

Molecular Formula

C16H28N2O6

Molecular Weight

344.40 g/mol

IUPAC Name

2-[(2R)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(21)17-7-8-18(11(10-17)9-12(19)20)14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,19,20)/t11-/m1/s1

InChI Key

NOSKITKFSSMMRP-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@@H](C1)CC(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)CC(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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